4-(morpholin-4-ylmethyl)benzoyl chloride

Description

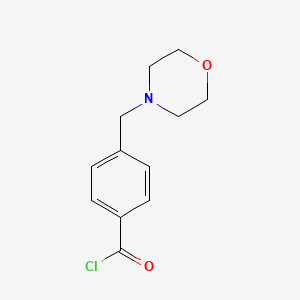

4-(Morpholin-4-ylmethyl)benzoyl chloride is a benzoyl chloride derivative featuring a morpholine ring attached via a methylene group to the para-position of the benzoyl moiety. This compound is notable for its dual functionality: the benzoyl chloride group acts as a reactive acylating agent, while the morpholine substituent enhances solubility and modulates electronic properties due to its electron-rich nitrogen-oxygen heterocycle . Morpholine derivatives are widely employed in medicinal chemistry and materials science, with applications ranging from antifungal agents to polymer synthesis .

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

4-(morpholin-4-ylmethyl)benzoyl chloride |

InChI |

InChI=1S/C12H14ClNO2/c13-12(15)11-3-1-10(2-4-11)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |

InChI Key |

BTOCBOHEIFMLMR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Formylbenzoyl Chloride

4-(Chloromethyl)benzoyl Chloride

4-(Methylthio)benzoyl Chloride

4-(Dimethylamino)benzoyl Chloride

4-(Trichloromethyl)benzoyl Chloride

- Molecular Formula : C₈H₄Cl₄O

- Molecular Weight : 259.93 g/mol

- Key Features : The trichloromethyl group increases lipophilicity and steric bulk.

- Applications : Primarily used in agrochemical synthesis .

Comparative Data Table

Reactivity and Application Insights

- Electron-Donating vs. Electron-Withdrawing Groups: Morpholine and dimethylamino groups (electron-donating) enhance nucleophilic aromatic substitution reactivity, making these compounds suitable for drug derivatization . Formyl and trichloromethyl groups (electron-withdrawing) increase electrophilicity, favoring reactions like crosslinking or agrochemical synthesis .

- Biological Activity: this compound derivatives exhibit notable antifungal activity against Candida spp., with IC₅₀ values lower than those of non-morpholine analogues . 4-(Chloromethyl)benzoyl chloride is pivotal in synthesizing imidazo[2,1-b]thiazoles, which show antitumor and antimicrobial properties .

- Industrial Utility: 4-(Methylthio)benzoyl chloride’s dual role as a photoinitiator and fluorescent probe underscores its versatility in materials science . 4-(Dimethylamino)benzoyl chloride’s efficient acylation mechanism is exploited in high-throughput drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.